2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide
Description
2-(9-Chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide is a synthetic indoloquinoxaline derivative characterized by a 9-chloro-substituted indoloquinoxaline core linked to a 4-methylphenyl ethylideneamino acetamide moiety. Predicted physicochemical properties, including collision cross-section (CCS) values for various adducts, suggest moderate polarity and structural rigidity .
Properties
CAS No. |
116990-02-4 |
|---|---|
Molecular Formula |
C25H20ClN5O |
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H20ClN5O/c1-15-7-9-17(10-8-15)16(2)29-30-23(32)14-31-22-12-11-18(26)13-19(22)24-25(31)28-21-6-4-3-5-20(21)27-24/h3-13H,14H2,1-2H3,(H,30,32)/b29-16+ |
InChI Key |
SPKNUUBXHKGQBC-MUFRIFMGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indoloquinoxaline core, chlorination, and subsequent coupling with the appropriate amine derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, more reduced forms of the compound .
Scientific Research Applications
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features
The target compound’s indoloquinoxaline core distinguishes it from simpler quinoline or quinazoline derivatives. Key structural comparisons include:
*Calculated from [M+H]+ = 462.08830 (4-chloro analog) ; methyl substitution reduces molecular weight by ~20.42 g/mol.
†Estimated based on related compounds in .
Physicochemical Properties
Predicted CCS values (Ų) for the 4-chloro analog highlight substituent effects on molecular geometry:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 462.08830 | 207.4 |
| [M+Na]+ | 484.07024 | 226.3 |
| [M-H]- | 460.07374 | 213.6 |
Melting points for analogs like 4a (230–232°C) suggest high crystallinity, a trait shared with indoloquinoxalines.
Biological Activity
The compound 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide , identified by the CAS number 872178-65-9 , is a synthetic derivative of indoloquinoxaline. This class of compounds has garnered attention due to their potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₅ClN₄O
- Molecular Weight : 344.80 g/mol
- CAS Number : 872178-65-9
The structure features a chloroindole moiety fused with a quinoxaline ring, which is known for its pharmacological properties.
Biological Activity Overview
Research indicates that compounds within the indoloquinoxaline family exhibit various biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
The anticancer properties of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide may be attributed to its ability to modulate key signaling pathways involved in cell growth and survival. Specifically, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cancer cell survival and proliferation.
Case Studies
-
In Vitro Studies :
- A study demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels.
- Another investigation reported that treatment with this compound led to significant cell cycle arrest at the G2/M phase in prostate cancer cells (PC-3), indicating its potential as a therapeutic agent against prostate cancer.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its efficacy in a living organism context.
Efficacy Against Bacterial Strains
Recent studies have evaluated the antimicrobial activity of the compound against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Enterococcus faecalis | 64 µg/mL | Moderate |
These findings suggest that while the compound exhibits some antimicrobial properties, further optimization may be necessary to enhance its efficacy.
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound is critical for its development as a therapeutic agent. Preliminary assessments indicate:
- Absorption : Good oral bioavailability predicted based on lipophilicity.
- Metabolism : Likely metabolized by cytochrome P450 enzymes.
- Toxicity : Low toxicity observed in preliminary cytotoxicity assays on primary mammalian cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
